1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one
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Overview
Description
1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound of significant interest for research and development.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, leading to their diverse therapeutic potential .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that imidazole derivatives can be synthesized under various conditions , suggesting that their action and stability may be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-(1-methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one typically involves the reaction of imidazole derivatives with appropriate reagents. One common method includes the reaction of imidazole with methyl tert-butyl ether to form an imidazole compound, which is then reacted with ethanone to yield the target compound . Another method involves the use of 1H-imidazole-2-carbaldehyde as a starting material, which undergoes a series of reactions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted imidazole derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is used in the study of biological systems, particularly in understanding the role of imidazole derivatives in biological processes.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
1-(1-Methyl-5-phenyl-1H-imidazol-2-yl)ethan-1-one can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic compound with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
1-(1-methyl-5-phenylimidazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)12-13-8-11(14(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZRUVUCDAEGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N1C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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